molecular formula C14H17NO B2965870 1-Benzyl-4-ethynylpiperidin-4-ol CAS No. 28365-34-6

1-Benzyl-4-ethynylpiperidin-4-ol

Cat. No. B2965870
CAS RN: 28365-34-6
M. Wt: 215.296
InChI Key: GUGAZNNGWOJESU-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethynylpiperidin-4-ol is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29 . The structure of the molecule is achiral .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-ethynylpiperidin-4-ol includes a benzyl group attached to a piperidin-4-ol ring with an ethynyl group . The molecule is achiral, meaning it does not have a non-superimposable mirror image .


Physical And Chemical Properties Analysis

1-Benzyl-4-ethynylpiperidin-4-ol has a logP value of 1.681, a logD value of 0.9771, and a logSw value of -1.3383 . It has two hydrogen bond acceptors and one hydrogen bond donor . The polar surface area is 19.5439 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Piperidine Derivatives : A study by Sharifkanov et al. (1969) discusses the synthesis of γ-isomers of 1-Benzyl-2,5-dimethyl-4-ethynylpiperid-4-ols, showcasing the chemical's potential in creating complex organic compounds (Sharifkanov, Tokmurzin, & Atshabarova, 1969).

  • Regiospecific Cleavage in Synthesis : Grishina et al. (2017) provided an example of regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine leading to trans-3-amino-1-benzylpiperidin-4-ols. This showcases an advanced synthesis technique for related compounds (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).

  • Stereochemistry and Synthesis of Derivatives : Casy and Jeffery (1972) described the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols, which are related to 1-Benzyl-4-ethynylpiperidin-4-ol, and discussed their configurations and preferred conformations (Casy & Jeffery, 1972).

Pharmaceutical Applications

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, highlighting a potential pharmaceutical application (Sugimoto et al., 1990).

  • Antimicrobial Properties : Sahu et al. (2013) conducted a study on the syntheses and antimicrobial profile of novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives, indicating potential use in treating bacterial and fungal infections (Sahu, Tripathi, Koshy, & Saraf, 2013).

  • Antiviral Activity : Dollé et al. (2000) synthesized and evaluated 4-benzyl pyridinone derivatives for anti-HIV activities, showing the compound's relevance in antiviral research (Dollé et al., 2000).

  • Anti-Proliferative Properties in Cancer Research : Ahagh et al. (2019) studied benzochromene derivatives, related to 1-Benzyl-4-ethynylpiperidin-4-ol, for their anti-proliferative properties and DNA binding, indicating potential in cancer therapy (Ahagh et al., 2019).

  • Potential in Antidepressant Research : Takeuchi et al. (2003) discovered 1-aryloxy-3-piperidinylpropan-2-ols with potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating a potential role in antidepressant drug development (Takeuchi et al., 2003).

Future Directions

While specific future directions for 1-Benzyl-4-ethynylpiperidin-4-ol are not available, the field of therapeutic peptides, which includes compounds like this, is a hot topic in pharmaceutical research . The development of controlled drug delivery systems is also a promising direction .

properties

IUPAC Name

1-benzyl-4-ethynylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAZNNGWOJESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-ethynylpiperidin-4-ol

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